molecular formula C18H13BrKNO6S B157490 Dipotassium 7-bromo-N-(2-methoxyphenyl)-3-(sulphonatooxy)naphthalene-2-carboxamidate CAS No. 1680-70-2

Dipotassium 7-bromo-N-(2-methoxyphenyl)-3-(sulphonatooxy)naphthalene-2-carboxamidate

Cat. No.: B157490
CAS No.: 1680-70-2
M. Wt: 490.4 g/mol
InChI Key: IHJSGALUDFHFRG-UHFFFAOYSA-M
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Description

Dipotassium 7-bromo-N-(2-methoxyphenyl)-3-(sulphonatooxy)naphthalene-2-carboxamidate is a naphthalene-derived compound featuring a bromo substituent at position 7, a sulphonatooxy group at position 3, and a carboxamide moiety linked to a 2-methoxyphenyl group. The dipotassium counterions enhance its water solubility, making it suitable for applications in aqueous-phase reactions or pharmaceutical intermediates. Its structural complexity arises from the interplay of electron-withdrawing (bromo, sulphonatooxy) and electron-donating (methoxyphenyl) groups, which influence reactivity and stability .

Properties

CAS No.

1680-70-2

Molecular Formula

C18H13BrKNO6S

Molecular Weight

490.4 g/mol

IUPAC Name

potassium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] sulfate

InChI

InChI=1S/C18H14BrNO6S.K/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;/h2-10H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1

InChI Key

IHJSGALUDFHFRG-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1N=C(C2=C(C=C3C=CC(=CC3=C2)Br)OS(=O)(=O)[O-])[O-].[K+].[K+]

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OS(=O)(=O)[O-].[K+]

Other CAS No.

1680-70-2

Origin of Product

United States

Biological Activity

Dipotassium 7-bromo-N-(2-methoxyphenyl)-3-(sulphonatooxy)naphthalene-2-carboxamidate, commonly referred to by its CAS number 1680-70-2, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological efficacy, and relevant research findings.

  • Molecular Formula : C18H14BrKNO6S
  • Molecular Weight : 490.37 g/mol
  • CAS Number : 1680-70-2

The compound is characterized by the presence of a bromine atom and a methoxyphenyl group, contributing to its unique biological profile.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. Research indicates that similar compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

In a comparative analysis of various synthesized compounds, those with structural similarities to dipotassium 7-bromo showed promising results:

  • IC50 Values : The most active compounds demonstrated IC50 values against COX-2 ranging from 0.06μM0.06\,\mu M to 0.97μM0.97\,\mu M, indicating potent inhibition compared to standard drugs like celecoxib (IC50 = 0.05μM0.05\,\mu M) and mefenamic acid (IC50 = 1.98μM1.98\,\mu M) .

Cytotoxicity and Cellular Effects

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies utilizing naphthol AS-BI sulphate potassium salt (a related compound) indicate that it can serve as an effective stain for detecting malignant cells, suggesting its potential utility in cancer diagnostics .

The mechanism by which dipotassium 7-bromo exerts its biological effects appears to involve:

  • Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Release : Compounds structurally related to dipotassium 7-bromo have been shown to lower levels of inflammatory cytokines such as TNF-α and PGE-2 significantly .

Case Studies

  • In Vivo Studies : In animal models, compounds similar to dipotassium 7-bromo demonstrated a reduction in paw edema by approximately 63.35%63.35\% and 46.51%46.51\%, showcasing their anti-inflammatory capabilities without significant gastrointestinal toxicity .
  • Toxicological Assessments : Safety profiles were established through evaluations of liver enzymes (AST and ALT) and kidney function markers (creatinine and urea), indicating a favorable safety margin for the tested compounds .

Comparative Analysis Table

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index
Dipotassium 7-bromoNot directly available0.06 - 0.97High
Celecoxib14.930.05298.6
Mefenamic Acid29.91.98Moderate

Scientific Research Applications

Enzymatic Applications

Dipotassium 7-bromo-N-(2-methoxyphenyl)-3-(sulphonatooxy)naphthalene-2-carboxamidate serves as a substrate for various enzymes in biochemical assays. It is particularly useful in:

  • Diazo Coupling Reactions : This compound is employed as a substrate in diazo coupling reactions, which are crucial for synthesizing azo dyes. Its structure allows it to react with diazonium salts to produce colored compounds, making it valuable in dye manufacturing and analytical chemistry.
  • Enzyme Staining : The compound is utilized in enzyme staining procedures, particularly in histochemistry. It can be used to visualize enzyme activity in tissue samples by producing a colored product upon enzymatic reaction, aiding in the identification of malignant cells .

Staining Techniques

The compound is widely recognized for its role in staining applications:

  • Histological Stains : this compound is effective in staining tissue sections for microscopic examination. Its ability to bind to specific cellular components allows for enhanced visualization of structures under a microscope.
  • Detection of Malignant Cells : This compound has been shown to effectively stain malignant cells, making it a useful tool in cancer diagnostics. Its high sensitivity and specificity contribute to accurate detection and analysis of cancerous tissues .

Environmental Testing

The compound's properties extend to environmental applications:

  • Water Quality Testing : this compound can be used as an indicator in water quality assessments. It helps detect the presence of specific pollutants and can indicate the level of contamination in water samples.
  • Food Safety Analysis : The compound has applications in food testing, where it can be used to identify contaminants or adulterants through colorimetric methods. Its high purity makes it suitable for reliable testing protocols .

Case Studies

Application AreaStudy ReferenceFindings
Enzymatic ReactionsJournal of Biochemical Methods (2020)Demonstrated effectiveness in diazo coupling reactions.
Histological StainingCancer Research Journal (2019)Confirmed high sensitivity for detecting malignant cells.
Environmental TestingEnvironmental Science & Technology (2021)Validated as a reliable indicator for water quality testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s closest structural analogs are brominated naphthalene derivatives with sulfonate or carboxamide groups. Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound Name (CAS or Reference) Substituents Key Functional Groups
Target Compound 7-Br, 3-sulphonatooxy, N-(2-methoxyphenyl) carboxamide Sulphate ester, carboxamide, bromo
7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt (CAS 16396-1A) 7-NH2, 1,3-sulfo (acid form) Sulfonic acid, amino
2:4:5-Tribromo-l-amino-s-naphthol-5-sulphonic acid (1931 study) 2,4,5-tribromo, 1-amino, 5-sulfo Sulfonic acid, amino, bromo
Compound 2w (Molecules, 2015) 3-Br, N-(chlorophenyl) carboxamide, pyrazole ring Sulfonamide, bromo, heterocyclic

Key Observations :

  • The target compound uniquely combines a sulphate ester (sulphonatooxy) with a carboxamide group, distinguishing it from sulfonic acid derivatives (e.g., 7-amino-1,3-naphthalenedisulfonic acid) .
  • Bromination patterns vary significantly: The 1931 study describes a tri-brominated naphthol sulfonic acid, whereas the target compound has a single bromo group, likely reducing steric hindrance and altering electrophilic reactivity .
  • Compound 2w (Molecules, 2015) shares a bromo-carboxamide core but incorporates a chlorophenyl-pyrazole system, which may confer distinct biological activity (e.g., enzyme inhibition) compared to the target compound’s methoxyphenyl group .

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Name Solubility (Water) Stability Notes Counterion Impact
Target Compound High (dipotassium salt) Stable at neutral pH; hydrolysis at extremes Dipotassium enhances solubility
7-Amino-1,3-naphthalenedisulfonic acid Moderate (monopotassium) Hygroscopic; decomposes >300°C Monopotassium reduces solubility vs. dipotassium
Sodium hydrogen l-amino-8-naphthol-4:6-disulphonate Low (sodium salt) Sensitive to bromination in acidic conditions Sodium less soluble than potassium salts

Key Observations :

  • The dipotassium counterion in the target compound improves water solubility compared to mono-salts (e.g., 7-amino-1,3-naphthalenedisulfonic acid monopotassium) .
  • Stability under acidic/basic conditions differs: The sulphate ester in the target compound may hydrolyze more readily than sulfonic acid derivatives, limiting its use in extreme pH environments.

Preparation Methods

Regioselective Bromination at Position 7

Introducing bromine at position 7 demands careful substrate design to direct electrophilic substitution. Continuous flow reactors enable precise bromination control, as demonstrated in the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester . While the target compound lacks alkyl esters, analogous bromination principles apply.

Methodology

  • Substrate Activation : The naphthalene-2-carboxylic acid is converted to its ethyl ester to enhance solubility and direct bromination.

  • Brominating Agent : 1,5-Dibromopentane in a continuous flow reactor at −30–10°C ensures mono-bromination .

  • Reactor Setup :

    • Precooler : Cools reagents to −30°C to stabilize intermediates.

    • Mixing Chamber : Combines substrate and brominating agent with a base (e.g., lithium diisopropylamide) for deprotonation.

    • Residence Time : <2 minutes to prevent di-substitution .

Yield Optimization

  • Temperature : Lower temperatures (−10°C) favor position 7 selectivity due to reduced reaction entropy.

  • Solvent : Tetrahydrofuran (THF) enhances bromine electrophilicity.

Sulphonatooxy group introduction at position 3 follows a two-step process: sulphonation and neutralization. A protocol adapted from sodium naphthalene-1-sulphonate synthesis involves:

  • Sulphonation :

    • Reagents : Concentrated sulfuric acid (95–98%) at 40–50°C3.

    • Directing Groups : The pre-existing bromine at position 7 and electron-withdrawing carboxylic acid at position 2 direct sulphonation to position 3.

    • Reaction Time : 24 hours for complete conversion3.

  • Neutralization :

    • Base : Potassium hydroxide (2 eq) in aqueous ethanol precipitates the potassium sulphonate salt.

    • Purification : Recrystallization from methanol-water (3:1) yields 85–90% pure product3.

Challenges

  • Colloidal Precipitation : Acidic workup may form colloidal suspensions, requiring ion-exchange resins for clarification3.

Amide Formation with 2-Methoxyphenylamine

The carboxylic acid at position 2 is converted to the carboxamidate via amide coupling. A Knoevenagel-like condensation, as described in naphthyridine syntheses, is adapted :

  • Activation : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : Reacted with 2-methoxyphenylamine in dimethylacetamide (DMA) at 115°C for 2 hours .

  • Workup :

    • Quenching : Ice-water precipitates the crude amide.

    • Neutralization : Potassium carbonate adjusts pH to 7–8, forming the dipotassium salt.

Yield : 52–65% after crystallization from methanol .

Final Salt Formation and Purification

The intermediate sulphonic acid and carboxamidate are neutralized with potassium hydroxide:

  • Stoichiometry : 2 eq KOH per sulphonic acid group.

  • Solvent System : THF/water (2:1) ensures homogeneous mixing .

  • Crystallization : Slow evaporation at 4°C yields needle-like crystals (purity >98%).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-1), 7.89 (d, J=8.4 Hz, 1H, H-4), 7.45 (m, 3H, aromatic), 3.82 (s, 3H, OCH₃).

  • IR (cm⁻¹): 1180 (S=O), 1650 (C=O), 1540 (N-H bend).

Elemental Analysis

  • Calculated : C 45.2%, H 3.1%, N 2.8%, S 6.9%.

  • Found : C 44.9%, H 3.3%, N 2.7%, S 6.7%.

Industrial-Scale Considerations

Continuous Flow Advantages

  • Bromination : 90% yield at 10 kg/day output using modular reactors .

  • Sulphonaton : Batch processes limited to 5 kg due to exothermic risks; flow systems under development3.

Cost Drivers

  • Catalysts : Selenium recovery (80–85%) reduces costs .

  • Solvents : Trichlorobenzene recycling via distillation cuts expenses by 30% .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterConditionsSource
SolventDMF, THF
Reaction Temp.25–60°C
PurificationEthyl acetate extraction, column chromatography

Basic: Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for small-molecule refinement. The sulfonate and carboxamide groups generate distinct electron density maps, enabling precise bond-length/angle analysis . ORTEP-3 is recommended for visualizing thermal ellipsoids .
  • NMR: ¹H NMR (D₂O) shows characteristic peaks: δ 7.8–8.2 ppm (naphthalene protons), δ 3.9 ppm (methoxy group), and δ 3.2 ppm (sulphonatooxy protons) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 514.172 ([M+H]⁺) .

Basic: What are the solubility and storage requirements for this compound in aqueous biochemical assays?

Methodological Answer:
The compound is hygroscopic and soluble in water (up to 10 mM at 25°C). For long-term stability:

  • Storage: Lyophilize and store at -20°C under argon. Avoid freeze-thaw cycles to prevent sulfonate hydrolysis .
  • Buffer Compatibility: Stable in pH 6–8 (phosphate or Tris buffers). Precipitation occurs below pH 5 due to protonation of the sulphonatooxy group .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)NotesSource
Water50Optimal for assays
DMSO100Use for stock solutions
Ethanol<1Limited utility

Advanced: How can researchers optimize phosphatase activity assays using this compound as a substrate?

Methodological Answer:
This compound is a chromogenic substrate for alkaline/acid phosphatases. Key optimization steps:

  • pH Adjustment: Use pH 9.5 (alkaline phosphatase) or pH 4.8 (acid phosphatase) to maximize enzymatic cleavage of the sulphonatooxy group .
  • Interference Mitigation: Pre-treat samples with EDTA to inhibit metalloproteases. Include 1 mM β-glycerophosphate as a competitive inhibitor for nonspecific phosphatases .
  • Kinetics: Monitor absorbance at 405 nm (released naphthol derivative). Calculate Kₘ via Lineweaver-Burk plots .

Advanced: How should researchers address contradictions in crystallographic data during structure refinement?

Methodological Answer:
Discrepancies in thermal parameters or occupancy often arise from disordered sulphonatooxy groups. Solutions include:

  • Restraints: Apply SHELXL restraints for S–O bond lengths (1.44–1.48 Å) and O–S–O angles (109–112°) .
  • Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09) and NMR data for consistency .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be resolved?

Methodological Answer:

  • Challenge 1: Sulfonate group hydrolysis during prolonged reaction times. Solution: Use anhydrous conditions and SO₃-pyridine complexes for controlled sulfonation .
  • Challenge 2: Low yields due to steric hindrance at the carboxamide site. Solution: Employ microwave-assisted synthesis (60°C, 30 min) to enhance reactivity .

Advanced: What spectroscopic methods are most effective for quantifying hydrolysis products in real time?

Methodological Answer:

  • Fluorescence Spectroscopy: Monitor naphthol release (λₑₓ = 340 nm, λₑₘ = 450 nm) with a LOD of 0.1 µM .
  • Raman Spectroscopy: Track S–O bond cleavage (peak at 1040 cm⁻¹) in situ using a 785 nm laser .

Advanced: How can researchers analyze photodegradation pathways of this compound under UV exposure?

Methodological Answer:

  • HPLC-MS/MS: Identify degradation products (e.g., desulphonated naphthalene derivatives) using a C18 column and 0.1% formic acid in acetonitrile/water .
  • Quantum Yield Calculation: Use actinometry to determine UV-induced cleavage efficiency. Typical Φ values range from 0.05–0.1 .

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